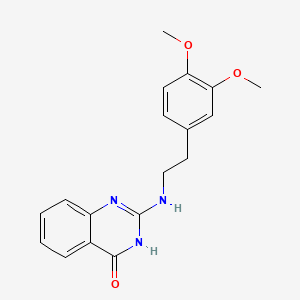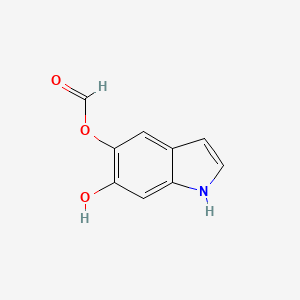
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxymethyl group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The hydroxymethyl group is then introduced through a hydroxymethylation reaction. The final step involves the esterification of the compound with tert-butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways and exert specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in structure but contains a furan ring instead of a pyrrolidine ring.
Methylammonium lead halide: Different in structure but used in similar applications in chemistry and industry.
Uniqueness
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for specific interactions with biological molecules, making it a valuable compound for scientific studies .
Eigenschaften
Molekularformel |
C15H29NO4 |
|---|---|
Molekulargewicht |
287.39 g/mol |
IUPAC-Name |
tert-butyl 3-[3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propoxy]propanoate |
InChI |
InChI=1S/C15H29NO4/c1-15(2,3)20-14(18)7-11-19-10-5-9-16-8-4-6-13(16)12-17/h13,17H,4-12H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
SUSSCOVLXSCDQH-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CCOCCCN1CCC[C@H]1CO |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCCN1CCCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



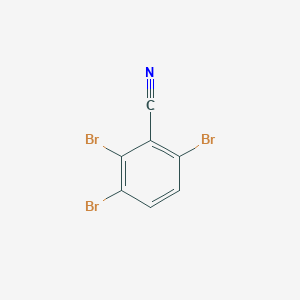
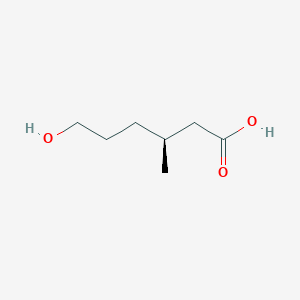
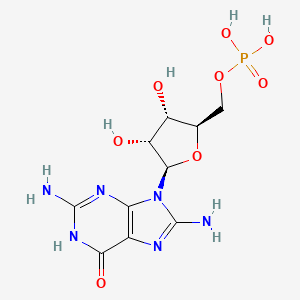


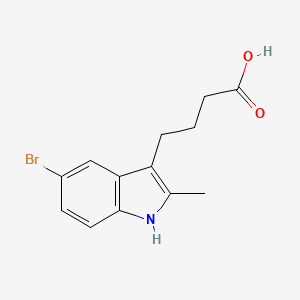
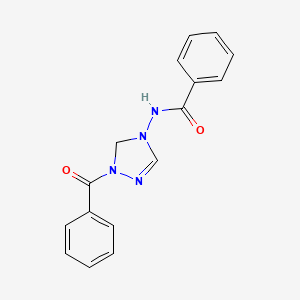
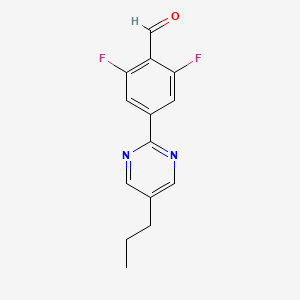

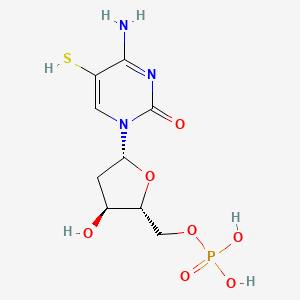
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
